molecular formula C17H17N3O B4989033 N-(2-ethoxybenzyl)-6-quinoxalinamine

N-(2-ethoxybenzyl)-6-quinoxalinamine

Cat. No.: B4989033
M. Wt: 279.34 g/mol
InChI Key: VJXXCBQLPKCIMH-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-6-quinoxalinamine is a quinoxaline derivative characterized by a 2-ethoxybenzyl substituent attached to the 6-amino position of the quinoxaline core. Quinoxalines are heterocyclic compounds with a bicyclic structure composed of benzene fused to a pyrazine ring, known for their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]quinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-21-17-6-4-3-5-13(17)12-20-14-7-8-15-16(11-14)19-10-9-18-15/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXXCBQLPKCIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Ethoxybenzyl Group: The 2-ethoxybenzyl moiety in this compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or methoxy groups), improving membrane permeability. This contrasts with brimonidine’s imidazolinyl group, which facilitates strong α2-adrenergic receptor binding via hydrogen bonding .
  • Bromine vs. Ethoxybenzyl: Brominated analogs like brimonidine exhibit higher molecular weights and distinct electronic profiles, which correlate with prolonged receptor activation and clinical efficacy in reducing intraocular pressure . The absence of bromine in this compound may reduce off-target toxicity but also limit receptor specificity.

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